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molecular formula C6H3BrClNO B1375851 5-Bromo-4-chloronicotinaldehyde CAS No. 1060802-24-5

5-Bromo-4-chloronicotinaldehyde

Cat. No. B1375851
M. Wt: 220.45 g/mol
InChI Key: LSNBFATWINWCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309240B2

Procedure details

Following the procedure described for 4,5-dichloropyridine-3-carbaldehyde, 3-bromo-4-chloropyridine and DMF were reacted to afford the title compound as a white solid (3.74 g, 73% yield). 1H NMR (300 MHz, CDCl3): δ 10.48 (d, J=0.4 Hz, 1H), 8.95-8.92 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](Cl)=[CH:6][N:5]=[CH:4][C:3]=1[CH:9]=[O:10].[Br:11]C1C=NC=CC=1Cl>CN(C=O)C>[Br:11][C:7]1[C:2]([Cl:1])=[C:3]([CH:9]=[O:10])[CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC=C1Cl)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=NC1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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